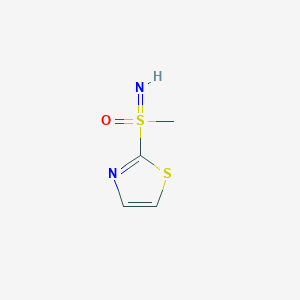

S-Methyl-S-(2-thiazyl) sulfoximine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

imino-methyl-oxo-(1,3-thiazol-2-yl)-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS2/c1-9(5,7)4-6-2-3-8-4/h2-3,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCGDRSRLDZOHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Sulfoximine Chemistry in Contemporary Organic Synthesis

Sulfoximines, the mono-aza analogues of sulfones, are recognized for their chemical stability and versatile reactivity. inter-chem.pl This class of organosulfur compounds has gained considerable attention due to their unique structural features, which include a stereogenic sulfur center and an additional site for substitution on the nitrogen atom. taylorandfrancis.comnih.gov These characteristics allow for fine-tuning of a molecule's properties. nih.gov

In modern organic synthesis, sulfoximines are utilized as chiral auxiliaries, ligands in asymmetric catalysis, and as directing groups for C-H functionalization. orgsyn.orgorganic-chemistry.org Their ability to act as bioisosteres for sulfones and sulfonamides has made them particularly attractive in drug discovery programs. orgsyn.orgbohrium.com The replacement of a sulfone with a sulfoximine (B86345) can lead to improved pharmacokinetic properties. vulcanchem.com

Historical Context of Sulfoximines and the Emergence of S Heteroaryl Variants

The chemistry of sulfoximines dates back to the mid-20th century. taylorandfrancis.com The discovery of methionine sulfoximine (B86345) as a toxic factor in the 1950s initiated interest in this class of compounds. taylorandfrancis.com For many years, their application in medicinal chemistry was limited, partly due to a lack of efficient and safe synthetic methods. orgsyn.orgchemrxiv.org

However, the past few decades have seen a significant increase in the development of new synthetic routes to access sulfoximines. nih.govnih.gov This has included methods for the direct oxidation and imination of sulfides and sulfoxides. nih.gov The development of hypervalent iodine-mediated NH transfer reactions has further facilitated the synthesis of a wide range of sulfoximines. nih.gov

This resurgence in synthetic methodology has paved the way for the exploration of S-heteroaryl sulfoximines, where the sulfur atom is directly attached to a heterocyclic ring. nih.govnih.gov These variants are of particular interest as they introduce a heteroaromatic moiety, which is a common structural motif in many biologically active molecules. The ability to stereospecifically introduce sulfonimidoyl functional groups into heterocyclic cores represents a significant advancement in the field. nih.govnih.gov

Scope and Academic Relevance of S Methyl S 2 Thiazyl Sulfoximine Investigations

Stereoselective Synthesis Approaches for Chiral Sulfoximines

The synthesis of enantiomerically pure sulfoximines is of paramount importance, as the biological activity of these compounds is often dependent on the stereochemistry at the sulfur atom. nih.gov Consequently, a variety of stereoselective methods have been developed to address this synthetic challenge.

Enantioselective NH Transfer Reactions to Sulfoxides

A prominent strategy for the asymmetric synthesis of sulfoximines involves the enantioselective transfer of a nitrene or an "NH" group to a prochiral sulfoxide (B87167). Rhodium-catalyzed reactions have proven particularly effective in this regard. For instance, the use of rhodium(II) acetate (B1210297) dimer, [Rh2(OAc)4], as a catalyst facilitates the imination of sulfoxides with reagents like trifluoroacetamide (B147638) in the presence of an oxidant such as iodobenzene (B50100) diacetate. acs.orgnih.gov This method is notable for its stereospecificity, proceeding with retention of configuration at the sulfur center, which allows for the synthesis of enantiopure sulfoximines from optically active sulfoxides. acs.org

More recently, an iron-catalyzed stereoselective NH imidation of sulfoxides has been developed, which, when combined with photocatalytic racemization of the starting sulfoxide, enables a dynamic kinetic resolution for the direct asymmetric synthesis of NH-sulfoximines. nih.gov This approach avoids the need for protecting groups and chiral starting materials, offering a more concise route to these valuable compounds. nih.gov Computational studies suggest the involvement of an iron-aminyl radical intermediate in this transformation. nih.gov

The development of enantioselective nitrogen transfer from N-H oxaziridines to sulfenamides represents another advancement in this area. chemrxiv.orguni-muenchen.de This method provides access to enantiomerically enriched primary sulfinamidines, which are configurationally stable. uni-muenchen.de

Metal-Catalyzed Asymmetric S-Alkylation of Sulfenamides

A novel and highly efficient approach to chiral sulfoximines involves the metal-catalyzed asymmetric S-alkylation of readily accessible sulfenamides. nih.govnih.govacs.org This strategy represents a fundamental departure from traditional methods that rely on the oxidation or amination of thioethers. nih.gov

Rhodium-catalyzed coupling of sulfenamides with diazo compounds has emerged as a powerful tool for this transformation. nih.govnih.gov Utilizing a chiral rhodium catalyst with low catalyst loadings (as low as 0.1 mol%) allows for the synthesis of S-alkylation products in high yields and with excellent enantiomeric ratios (up to 98:2). nih.govacs.org A key advantage of this method is the complete retention of stereochemistry during the subsequent conversion of the S-alkylation products to a variety of sulfoximines. nih.govacs.org

Copper-catalyzed Chan-Lam-type coupling of sulfenamides with arylboronic acids provides another route to sulfilimines, which can be further oxidized to sulfoximines. nih.gov This method is notable for its chemoselective S-arylation over the more thermodynamically favored N-arylation. nih.gov Computational studies indicate that the selectivity arises from the bidentate coordination of the sulfenamide (B3320178) to the copper center through both sulfur and oxygen atoms. nih.gov

Recent advancements have also demonstrated the S-alkylation of sulfinamides using zinc-carbenoids, expanding the scope of stereoselective sulfoximine synthesis to include N-substituted derivatives. rsc.org This transformation proceeds through a stereospecific 1,2-metalate rearrangement. rsc.org

Strategies for Resolution and Deracemization of S-Methyl Sulfoximines

While direct asymmetric synthesis is often preferred, the resolution of racemic sulfoximines remains a valuable strategy for obtaining enantiomerically pure compounds. acs.orglibretexts.org Kinetic resolution, in which one enantiomer of a racemate reacts faster with a chiral reagent or catalyst, has been successfully applied to sulfoximines.

Chiral N-heterocyclic carbenes (NHCs) have been employed as catalysts for the efficient kinetic resolution of sulfoximines with enals. acs.orgnih.gov This method allows for the attainment of both enantiomers of the sulfoximine with excellent enantiomeric excess (up to 99% ee). acs.orgnih.gov

Palladium-catalyzed C-H arylation and olefination, using a chiral mono-protected amino acid (MPAA) ligand, has also been developed for the kinetic resolution of sulfur-stereogenic sulfoximines. researchgate.net This method provides access to a broad range of enantiomerically enriched sulfoximines and their arylated/olefinated products with high selectivity factors. researchgate.net

Deracemization, which converts a racemic mixture into a single enantiomer, offers a theoretically 100% yield. nih.govresearchgate.net Chemoenzymatic deracemization of chiral sulfoxides, the precursors to sulfoximines, has been achieved by combining the highly enantioselective enzyme methionine sulfoxide reductase A with an oxaziridine (B8769555) oxidant. nih.gov Viedma ripening, a process involving the grinding of a crystalline suspension, has also been demonstrated for the deracemization of a chiral allylic sulfoxide. nih.gov

| Method | Catalyst/Reagent | Key Features | Reference(s) |

| Enantioselective NH Transfer | [Rh2(OAc)4], Iron catalysts, N-H oxaziridines | Stereospecific, dynamic kinetic resolution possible | acs.orgnih.govnih.govchemrxiv.orguni-muenchen.de |

| Asymmetric S-Alkylation | Chiral Rhodium catalysts, Copper catalysts, Zinc-carbenoids | High yields and enantioselectivity, retention of stereochemistry | nih.govnih.govacs.orgnih.govrsc.org |

| Kinetic Resolution | Chiral NHCs, Palladium/MPAA | Access to both enantiomers with high ee | acs.orgnih.govresearchgate.net |

| Deracemization | Enzymes, Viedma ripening | Theoretical 100% yield of a single enantiomer | nih.govresearchgate.netnih.gov |

Functional Group Tolerant and Green Synthetic Routes

The development of synthetic methods that are tolerant of a wide range of functional groups and adhere to the principles of green chemistry is a major goal in modern organic synthesis. nih.govbohrium.com These approaches aim to minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

Photocatalytic Methods for Sulfoximidations

Visible-light photocatalysis has emerged as a powerful and sustainable tool for the synthesis and functionalization of sulfoximines. nih.govbohrium.comacs.orgresearchgate.net These methods often proceed under mild conditions and offer new avenues of reactivity. nih.govresearchgate.net

One approach involves the reaction of [bis(difluoroacetoxy)iodo]benzene with NH-sulfoximines to generate hypervalent iodine(III) reagents. acs.org Under photocatalysis, these reagents can transfer difluoroacetoxy and sulfoximidoyl groups to styrenes with high regioselectivity. acs.org This method is notable for its good functional group tolerance. acs.org

Visible-light-induced annulation of benzothioamides with sulfoxonium ylides has been developed to construct thiazole (B1198619) derivatives under transition-metal-, photocatalyst-, and oxidant-free conditions. nih.govresearchgate.net This protocol offers a mild and green route to these heterocyclic structures. nih.gov

Furthermore, the synthesis of sulfenamides, precursors to sulfoximines, has been achieved via the visible-light-induced oxidative coupling of amines with thiols using molecular oxygen as the oxidant. nih.gov This reaction proceeds without the need for photocatalysts, metals, or other additives. nih.gov

C-H Activation Strategies for Cyclized Sulfoximines

Transition metal-catalyzed C-H activation has become a cornerstone of modern synthetic chemistry, enabling the direct functionalization of otherwise inert C-H bonds. nih.govresearchgate.netmdpi.comencyclopedia.pub This strategy has been extensively applied to the synthesis of cyclic sulfoximines, which are important structural motifs in bioactive molecules. nih.govresearchgate.netmdpi.comencyclopedia.pub

Rhodium(III)-catalyzed C-H activation/cyclization reactions have been widely employed for the synthesis of various fused-ring systems containing a sulfoximine moiety. For example, the annulation of aryl sulfoximines with iodonium (B1229267) ylides leads to the formation of polycyclic 1,2-benzothiazines. rsc.org Similarly, the reaction of sulfoximines with diazo compounds or activated olefins can produce 1,2-benzothiazine derivatives. encyclopedia.pubthieme-connect.com

Ruthenium(II)-catalyzed enantioselective C-H functionalization of sulfoximines with sulfoxonium ylides has also been reported, providing access to chiral 1,2-benzothiazines. researchgate.netmdpi.comencyclopedia.pub These reactions often utilize chiral carboxylic acids as ligands to induce asymmetry. researchgate.netmdpi.com

Iridium(III)-catalyzed C-H activation/annulation strategies have also been developed for the synthesis of chiral 1,2-benzothiazines from sulfoximines and diazo compounds. mdpi.com These methods exhibit broad substrate scope and can achieve high enantioselectivity. mdpi.com

| Method | Catalyst/Reagent | Key Features | Reference(s) |

| Photocatalytic Sulfoximidation | Hypervalent iodine(III) reagents, Visible light | Mild conditions, good functional group tolerance, green | nih.govbohrium.comacs.orgresearchgate.netnih.govresearchgate.netnih.gov |

| C-H Activation/Cyclization | Rhodium(III), Ruthenium(II), Iridium(III) catalysts | Direct functionalization of C-H bonds, access to cyclic sulfoximines | nih.govresearchgate.netmdpi.comencyclopedia.pubrsc.orgthieme-connect.com |

Multi-component Assembly Approaches for Sulfoximine Scaffolds

Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. mdpi.com This approach is highly valued for its step-economy and potential to generate diverse molecular scaffolds. mdpi.com In the context of sulfoximine synthesis, MCRs can facilitate the construction of these valuable motifs with high efficiency.

One notable multi-component approach involves a four-component coupling protocol utilizing oxathiazolidine-S-oxide templates for the synthesis of chiral sulfinimines, which are precursors to sulfoximines. nih.gov This method allows for the generation of a wide array of chiral sulfinimines with high enantiomeric excess. nih.gov The templates themselves are synthesized from readily available and inexpensive chemicals in a high-yielding, three-step process, and can be easily recovered and recycled. nih.gov

Another strategy employs a Lewis acid-mediated assembly of two different Grignard reagents and a custom sulfinylamine (R—N═S═O) reagent. researchgate.net This three-component reaction provides efficient access to a variety of sulfilimine intermediates, which can then be converted to sulfondiimines, double aza-analogues of sulfones, through a novel rhodium-catalyzed imination. researchgate.net This method allows for the synthesis of sulfondiimines with orthogonal N-functionalization, highlighting the modularity of multi-component strategies. researchgate.net

The following table summarizes key aspects of multi-component approaches to sulfoximine-related scaffolds:

| Approach | Key Features | Advantages | Reference |

| Four-component coupling with oxathiazolidine-S-oxide templates | Synthesis of chiral sulfinimines | High enantiomeric excess, recyclable template | nih.gov |

| Three-component assembly with Grignard reagents and sulfinylamine | Synthesis of sulfilimine intermediates for sulfondiimines | Efficient, modular, allows for orthogonal N-functionalization | researchgate.net |

Flow Chemistry Techniques in Sulfoximine Synthesis

Flow chemistry, the practice of conducting chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, has emerged as a valuable tool for the synthesis of sulfoximines. youtube.com This technology offers several advantages, including enhanced safety when dealing with hazardous reagents, improved heat and mass transfer, and the potential for straightforward scaling-up of reactions. nih.govyoutube.com

A continuous-flow system has been successfully developed for the iron-catalyzed amination of sulfides and sulfoxides using N-mesyloxycarbamates. thieme-connect.com This method provides the corresponding sulfilimines and sulfoximines in good yields and is considered a significant advancement in the field. thieme-connect.com The use of flow reactors can be particularly beneficial for reactions that are difficult to control in batch mode or require precise control over reaction parameters. youtube.com

Flow chemistry is also well-suited for multi-step synthetic sequences. The ability to connect multiple flow reactors in series allows for the telescoping of reactions, where the output of one reactor is directly fed into the next, minimizing the need for intermediate purification steps. This approach has been highlighted as a key advantage for complex organic synthesis.

Key features of flow chemistry in sulfoximine synthesis include:

Enhanced Safety: Allows for the safe handling of potentially hazardous reagents and intermediates. nih.gov

Precise Control: Offers superior control over reaction parameters such as temperature, pressure, and reaction time. youtube.com

Scalability: Facilitates the scaling up of reactions from laboratory to production scale. youtube.com

Efficiency: Can lead to higher yields and purities compared to batch processes. thieme-connect.com

Targeted Synthesis of this compound

The targeted synthesis of this compound involves the specific incorporation of the thiazole ring and the S-methyl group onto a sulfoximine scaffold. This requires methodologies that are both regioselective and compatible with the functional groups present in the thiazole moiety.

The synthesis of thiazole-containing compounds is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a classical and widely used method. nih.gov More recent developments have provided a plethora of novel methods for constructing the thiazole ring system. nih.gov

A "building block" approach has been developed for the synthesis of novel sulfoximines, which involves the cross-coupling of preformed sulfoximidoyl-containing building blocks with various partners. nih.gov This strategy allows for the preparation of a wide range of products under mild reaction conditions and is applicable to late-stage functionalization. nih.gov For the synthesis of this compound, a pre-functionalized thiazole derivative could be coupled with a methylsulfoximine building block.

Furthermore, a metal-free and divergent synthetic method has been developed for the synthesis of sulfoximine-tethered heterocycles, including pyrimidines, pyrazoles, and isoxazoles, from key sulfoximine-tethered alkynone intermediates. researchgate.net This approach demonstrates the versatility of using sulfoximine-containing building blocks to construct various heterocyclic systems. researchgate.net

Direct S-methylation of a sulfoximine precursor, such as an S-(2-thiazyl) sulfoximine, is a key step in the synthesis of the target compound. Recent advancements in synthetic methodology have provided powerful tools for S-C bond formation. nih.gov

One notable strategy involves the use of an enantiopure bifunctional S(VI) reagent that enables the asymmetric synthesis of sulfoximines. nih.gov This method relies on the sequential enantiospecific additions to S(VI) centers, starting from a cost-effective chiral source. nih.gov While this specific example focuses on tert-butyl sulfoximines, the underlying principles of stereospecific S-alkylation could potentially be adapted for the methylation of a thiazolyl sulfoximine precursor.

Derivatization and Functionalization Strategies

The ability to further functionalize the sulfoximine scaffold, particularly at the nitrogen atom, is crucial for modulating the properties of the molecule and for its application in various fields, including medicinal chemistry.

The nitrogen atom of the sulfoximine group can be readily functionalized with a wide range of substituents. researchgate.net This N-functionalization is a key strategy for creating diverse libraries of sulfoximine analogues. researchgate.netnih.gov Common N-functionalizations include acylation, sulfonylation, and the introduction of various protecting groups. nih.govrsc.org

The choice of protecting group for the sulfoximine nitrogen is critical, especially in multi-step syntheses. chemrxiv.org Commonly used protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), benzoyl (Bz), and various silyl (B83357) groups. nih.govacs.org The stability of these protecting groups to different reaction conditions is a key consideration. For instance, N-Boc sulfoximines have been shown to be stable to palladium-catalyzed cross-coupling reactions. acs.org

Recent research has also focused on the development of novel protecting groups. For example, an N,N-diisopropyl urea (B33335) group was found to be crucial for the successful synthesis of certain tert-butyl sulfoximines, preventing nucleophilic displacement of the protecting group. nih.govchemrxiv.org

The following table provides a summary of common N-protecting groups for sulfoximines and their characteristics:

| Protecting Group | Abbreviation | Key Characteristics | Reference |

| tert-Butoxycarbonyl | Boc | Stable to many reaction conditions, removable under acidic conditions. | nih.govacs.org |

| Carboxybenzyl | Cbz | Stable, often removed by hydrogenolysis. | nih.govacs.org |

| Benzoyl | Bz | Robust, can be cleaved under basic or acidic conditions. | chemrxiv.orgnih.gov |

| Trimethylsilyl | TMS | Readily cleaved during aqueous work-up. | nih.gov |

| N,N-Diisopropyl urea | - | Provides stability against nucleophilic attack. | nih.govchemrxiv.org |

S-Substituent Modification and Exchange Reactions

The ability to modify or exchange the substituents directly attached to the sulfur atom of the sulfoximine core is a powerful strategy for diversifying analogues and fine-tuning molecular properties. These methodologies allow for late-stage functionalization, enabling the introduction of a wide array of alkyl and aryl groups. Key approaches include the S-alkylation of sulfenamide or sulfinamide precursors and cleavage-functionalization sequences on the sulfoximine itself.

S-Alkylation of Sulfur Precursors

A fundamental method for introducing S-substituents involves the alkylation of sulfur-based precursors like sulfenamides and sulfinamides, which are then oxidized to the final sulfoximine.

One advanced approach is the rhodium-catalyzed S-alkylation of sulfenamides using diazo compounds. nih.govresearchgate.net This method provides access to a variety of S-alkylated sulfilimines, which can be stereospecifically oxidized to the corresponding sulfoximines. The reaction is notable for its mild conditions and broad scope. nih.gov The catalytic cycle is proposed to involve the formation of a rhodium carbenoid, which is then attacked by the sulfenamide to generate the S-alkylation product. nih.gov

Another powerful strategy involves the S-alkylation of chiral N-acylated sulfinamides. This process allows for the creation of enantioenriched sulfoximines. For example, the sulfur-chemoselective alkylation of chiral sulfinamides can be achieved using alkyl iodides or bromides under basic conditions, often with the aid of a crown ether to enhance reactivity. nih.gov

| Precursor Type | Alkylating Agent | Catalyst/Conditions | Product Type | Ref |

| Sulfenamide | Diazo Compounds | Rhodium Catalyst | S-Alkyl Sulfilimine | nih.gov |

| N-Pivaloyl Sulfinamide | Alkyl Iodide/Bromide | Base, 15-crown-5 | N-Pivaloyl S-Alkyl Sulfoximine | nih.gov |

S-Substituent Exchange via Cleavage and Functionalization

A more direct route for modifying the S-substituent on a pre-formed sulfoximine involves a cleavage and subsequent re-functionalization sequence. This is particularly valuable for late-stage diversification of complex molecules.

A notable example of this strategy employs an S-tert-butyl group as a temporary, cleavable placeholder. chemrxiv.orgnih.gov Chiral bifunctional sulfoximines, such as (R)-N-pivaloyl-S-(tert-butyl)sulfoximine, can be attached to a molecular scaffold. The robust tert-butyl group can then be cleaved, and the resulting sulfur center can be functionalized with a different group. nih.gov For instance, after cleavage, an S-alkylation can be performed using an alkyl halide like methyl iodide to install a new S-methyl group. chemrxiv.org This two-step deprotection/alkylation procedure has been successfully applied in the synthesis of the clinical trial candidate ceralasertib (AZD6738). chemrxiv.orgnih.gov

This methodology highlights the utility of a stable, yet cleavable, group at the sulfur atom to provide a versatile platform for analog development.

| Initial S-Substituent | Cleavage Conditions | Functionalization Reagent | Final S-Substituent | Application Example | Ref |

| tert-Butyl | Acid Hydrolysis (e.g., TFA) | Methyl Iodide (MeI) | Methyl | Synthesis of Ceralasertib | chemrxiv.orgnih.gov |

S-Arylation Methodologies

Introducing aryl groups at the sulfur atom is commonly achieved through cross-coupling reactions on sulfinamide precursors or via direct SNAr reactions.

S-Arylation of Sulfinamides : Chiral sulfinamides can undergo sulfur-chemoselective arylation, although this can be more challenging than alkylation and may require different catalytic systems. nih.gov

Nucleophilic Aromatic Substitution (SNAr) : A modular SNAr approach allows for the direct introduction of sulfoximine moieties onto electron-deficient (hetero)aromatic rings. nih.gov In this method, a chiral sulfoximine, acting as a nucleophile, displaces a leaving group on the aromatic ring. This effectively installs a new S-aryl or S-heteroaryl substituent. This strategy has been demonstrated with a wide range of heterocycles and N-protected sulfoximines, including those with N-cyano (N-CN) and N-trimethylsilyl (N-TMS) groups. nih.gov The latter is particularly useful as the silyl group can be cleaved during work-up to provide the free N-H sulfoximine in a single step. nih.gov

The selection of these synthetic routes provides a comprehensive toolkit for the targeted modification of the S-substituents in sulfoximines, facilitating the exploration of chemical space around the core scaffold.

Reaction Pathway Investigations and Transition State Analysis

The synthesis of sulfoximines is often not a straightforward process, involving complex reaction pathways and transient species. Mechanistic investigations, combining both experimental and computational methods, have been crucial in mapping out these pathways and understanding their energetic landscapes.

A prominent method for sulfoximine synthesis involves the transfer of an "NH" group to a corresponding sulfoxide. This transformation is proposed to proceed stereospecifically, with the configuration of the starting chiral sulfoxide being retained in the final sulfoximine product. orgsyn.orgorganic-chemistry.org This high degree of stereochemical fidelity suggests a concerted or tightly controlled reaction mechanism that avoids racemization at the sulfur center.

Computational studies, particularly using Density Functional Theory (DFT), have been employed to analyze the electronic structures and bonding in sulfoximines. researchgate.net Contrary to the depiction of a formal S=N double bond, theoretical analyses indicate that the bond is better described as a single covalent bond with significant ionic character. researchgate.net This insight into the S-N bond's nature is critical for understanding the reactivity and stability of the sulfoximine functional group.

In the synthesis of sulfoximines via sulfinyl nitrene intermediates, computational and experimental evidence supports a pathway where the nitrene is generated from a sulfinylhydroxylamine precursor through the fragmentation of an N-O bond. nih.govnih.gov These investigations have identified a transient triplet intermediate that precedes the formation of a planar singlet sulfinyl nitrene, which is the key reactive species. nih.govorganic-chemistry.org

The table below summarizes key findings from investigations into sulfoximine reaction pathways.

| Research Focus | Key Findings | Implication for this compound |

| Stereochemistry | NH-transfer from sulfoxides to sulfoximines proceeds with retention of stereochemistry. orgsyn.orgorganic-chemistry.org | The synthesis from an enantiopure S-Methyl-S-(2-thiazyl) sulfoxide would yield an enantiopure sulfoximine. |

| S-N Bond Nature | Theoretical studies show the S-N bond is a highly polarized single bond, not a true double bond. researchgate.net | The nitrogen atom possesses a degree of negative charge, influencing its nucleophilicity and basicity. |

| Transition States | Formation of sulfinyl nitrenes involves a transient triplet state before the active singlet state. nih.govorganic-chemistry.org | The reaction conditions must facilitate this spin-state transition for efficient synthesis. |

| Reaction Control | Steric and electronic factors of the reactants significantly influence reaction efficiency. nih.govnih.gov | The electronic properties of the thiazole ring and the steric bulk around the sulfur atom will dictate reactivity. |

Role of Reactive Intermediates in Sulfoximine Chemistry (e.g., Iodonitrenes, Sulfinyl Nitrenes, Radicals)

The synthesis of the sulfoximine moiety is often mediated by highly reactive, short-lived intermediates. Understanding the generation and reactivity of these species is fundamental to controlling the reaction and achieving high yields of the desired product.

Iodonitrenes: A powerful method for converting sulfoxides to NH-sulfoximines involves the use of hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene, in combination with an ammonia (B1221849) source like ammonium (B1175870) carbamate. orgsyn.orgnih.govresearchgate.net Mechanistic studies indicate that these reagents react to form an electrophilic iodonitrene intermediate in situ. nih.govresearchgate.netrsc.org The nucleophilic sulfur atom of the sulfoxide then attacks this iodonitrene. nih.gov This process is thought to form an iodonium salt intermediate, which subsequently breaks down upon workup to yield the final NH-sulfoximine. nih.gov This method is noted for its high chemoselectivity and tolerance of various functional groups. orgsyn.orgnih.gov

Sulfinyl Nitrenes: More recently, sulfinyl nitrenes have been harnessed as highly electrophilic intermediates for the one-pot synthesis of sulfoximines. nih.govnih.govorganic-chemistry.org These species are typically generated from novel sulfinylhydroxylamine reagents. nih.gov Unlike sulfonyl nitrenes, which tend to undergo reactions at the nitrogen atom (e.g., C-H insertion), sulfinyl nitrenes are attacked by nucleophiles at the electrophilic sulfur atom. nih.govacs.org A carbon-based nucleophile, such as an organometallic reagent, can first add to the sulfur, followed by the addition of a nitrogen nucleophile (or vice-versa), to construct the sulfoximine core in a rapid and efficient manner. nih.govnih.gov This approach allows for the synthesis of a diverse range of sulfoximines by varying the nucleophiles used. nih.gov

Radical Intermediates: While many sulfoximine syntheses proceed through ionic or pericyclic mechanisms, the potential involvement of radical intermediates in related sulfur chemistry cannot be overlooked. For instance, the oxidation of thiols by various agents can generate sulfur-centered thiyl radicals. nih.gov These radicals can be detected and characterized using techniques like electron spin resonance (ESR) spectroscopy with spin trapping agents. nih.gov Although not a primary pathway for the targeted synthesis of this compound, understanding these radical pathways is important as they can represent potential side reactions or decomposition routes under certain oxidative conditions.

The table below outlines the primary reactive intermediates involved in modern sulfoximine synthesis.

| Reactive Intermediate | Precursors | Role in Synthesis |

| Iodonitrene | Hypervalent iodine(III) reagents (e.g., PhI(OAc)₂) + Ammonia source (e.g., NH₂CO₂NH₄) orgsyn.orgnih.gov | Acts as an electrophilic "NH" source for the imination of sulfoxides. researchgate.netrsc.org |

| Sulfinyl Nitrene | Sulfinylhydroxylamine (R-O-N=S=O) nih.govnih.gov | Highly electrophilic intermediate attacked by C- and N-nucleophiles to build the sulfoximine scaffold. nih.govthieme-connect.de |

| Thiyl Radical | Thiols + Oxidizing agents nih.gov | Primarily involved in side reactions or alternative oxidative pathways, not direct synthesis. nih.gov |

Kinetic Studies of Sulfoximine Formation and Transformation Reactions

Kinetic studies are essential for optimizing reaction conditions and providing deeper mechanistic insights. By measuring how reaction rates change with reactant concentrations, temperature, and catalysts, a detailed picture of the reaction mechanism, including the rate-determining step, can be established.

For the synthesis of sulfoximines, reaction progress is often monitored using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of starting materials and the formation of products over time. orgsyn.org For example, in the iodonitrene-mediated conversion of sulfoxides, reactions are typically stirred for a set period (e.g., 1-3 hours) at a controlled temperature to ensure completion. orgsyn.orgnih.gov

More detailed kinetic analyses have been performed on related sulfur-transfer reactions. For example, studies on the reaction of certain metal-sulfide complexes with phosphines to release sulfur have determined the reaction order with respect to each component. nih.gov In one such system, the rate of product formation was found to be first-order with respect to the metal-sulfide complex and second-order with respect to a monodentate phosphine (B1218219). nih.gov However, the use of a bidentate phosphine or the addition of a coordinating ligand like pyridine (B92270) changed the reaction order to first-order in the phosphine. nih.gov

These findings highlight that the kinetics of sulfoximine formation can be complex and highly dependent on the specific reagents and conditions employed. A hypothetical kinetic study on the formation of this compound might yield data similar to that presented in the table below, illustrating how reactant concentration can influence the initial reaction rate.

| Experiment | [S-Methyl-S-(2-thiazyl) sulfoxide] (M) | [Iminating Agent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.8 x 10⁻⁴ |

This table presents hypothetical data for illustrative purposes.

The data in this hypothetical table would suggest that the reaction is first-order with respect to the sulfoxide and second-order with respect to the iminating agent, providing valuable clues about the molecularity of the rate-determining step of the reaction.

Advanced Applications of S Methyl S 2 Thiazyl Sulfoximine in Organic Synthesis

Asymmetric Organocatalysis and Chiral Ligand Design

The inherent chirality of the sulfoximine (B86345) group, centered at the sulfur atom, makes it an attractive scaffold for the design of chiral ligands and organocatalysts. The stereochemical stability of the sulfur center, coupled with the potential for diverse substitution on the nitrogen and carbon atoms, allows for the fine-tuning of the steric and electronic properties of these molecules.

Chiral Sulfoximines as Stereocontrol Elements

Chiral sulfoximines have been effectively employed as stereocontrol elements in a variety of organic transformations. Their ability to induce asymmetry has been harnessed in the development of novel chiral auxiliaries and ligands for metal-catalyzed reactions. The sulfoximine moiety can coordinate to metal centers, placing the chiral environment in close proximity to the reactive site and thereby influencing the stereochemical outcome of the reaction. The thiazole (B1198619) ring in S-Methyl-S-(2-thiazyl) sulfoximine can also act as a coordinating group, potentially leading to bidentate chelation and more rigid transition states, which is often beneficial for achieving high levels of stereoselectivity.

Application in Enantioselective Transformations (e.g., Biginelli Reaction, Anhydride (B1165640) Desymmetrization)

The Biginelli reaction, a multicomponent reaction for the synthesis of dihydropyrimidinones, has been a subject of interest for the development of enantioselective variants. wikipedia.orgresearchgate.netorganic-chemistry.orgamazonaws.com While the direct application of this compound as a catalyst in this reaction is not extensively documented, the development of chiral organocatalysts for the Biginelli reaction highlights the potential for such applications. For instance, chiral thiourea-based catalysts have been shown to be effective in promoting the enantioselective Biginelli reaction. Given that sulfoximines can be incorporated into thiourea (B124793) scaffolds, it is conceivable that a chiral sulfoximine-containing thiourea could serve as an effective organocatalyst.

Anhydride desymmetrization is another area where chiral organocatalysts have proven to be highly effective. researchgate.netscripps.edu This process involves the enantioselective opening of a meso-anhydride with a nucleophile, typically an alcohol, to generate a chiral monoester. Chiral amine-based catalysts, such as those derived from cinchona alkaloids, have been successfully employed for this purpose. The development of bifunctional catalysts that can activate both the anhydride and the nucleophile is crucial for high efficiency and enantioselectivity. A chiral sulfoximine, with its potential for hydrogen bonding and its defined stereochemistry, could be incorporated into such a bifunctional catalyst to achieve effective desymmetrization.

Building Blocks and Reagents in Complex Molecule Construction

The structural features of this compound make it a valuable building block for the synthesis of more complex molecules, particularly those containing heterocyclic systems. The thiazole ring is a common motif in biologically active compounds, and the sulfoximine group can be a key element in directing reactivity or can be retained in the final product as a desirable functional group.

Incorporation into Diverse Heterocyclic Systems (e.g., Indoles, Benzothiazines)

The sulfoximine moiety has been successfully incorporated into various heterocyclic systems, including indoles and benzothiazines. For example, a method for the synthesis of 2-sulfoximidoyl-3,6-dibromoindoles has been developed using N-bromosulfoximines as both a brominating and sulfoximinating reagent. nih.gov This approach demonstrates the utility of sulfoximines in the direct functionalization of indole (B1671886) scaffolds.

In the synthesis of benzothiazines, a palladium-catalyzed reaction between S-2-bromophenyl-S-methylsulfoximine and terminal alkynes has been shown to produce both 1,2-benzothiazines and 1,2-benzoisothiazoles. nih.gov The regioselectivity of this reaction is dependent on the nature of the alkyne substituent, with alkylalkynes favoring the formation of benzothiazines. nih.gov This methodology provides a direct route to these important sulfur-containing heterocycles.

Table 1: Synthesis of Sulfoximine-Containing Heterocycles

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| N-Me indole | N-Br methyl phenyl sulfoximine, solvent | 3,6-Dibromo-2-(methyl phenylsulfoximidoyl)-1-methyl-1H-indole | 94% | nih.gov |

| S-2-Bromophenyl-S-methylsulfoximine | Alkylalkyne, Pd catalyst | 1,2-Benzothiazine derivative | - | nih.gov |

| S-2-Bromophenyl-S-methylsulfoximine | Alkynylarene, Pd catalyst | 1,2-Benzoisothiazole derivative | - | nih.gov |

Application in Fragment-Based Chemical Synthesis

Fragment-based drug discovery (FBDD) has become a powerful strategy for the identification of lead compounds in medicinal chemistry. nih.govnih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for binding to a biological target. The thiazole ring is a well-known privileged scaffold in medicinal chemistry and has been successfully employed in FBDD campaigns. nih.gov Similarly, the sulfoximine group has gained recognition as a valuable functional group in drug design due to its ability to form key interactions with biological targets and its favorable physicochemical properties.

This compound, combining both a thiazole ring and a sulfoximine moiety, represents an attractive fragment for FBDD. Its relatively small size and the presence of multiple points for synthetic elaboration make it an ideal starting point for the development of more potent and selective inhibitors. The thiazole can engage in a variety of interactions, including hydrogen bonding and π-stacking, while the sulfoximine can act as a hydrogen bond donor and acceptor.

C-H Functionalization and Directed Synthesis Facilitated by Sulfoximines

The sulfoximine group has emerged as a highly effective directing group for the transition-metal-catalyzed functionalization of C-H bonds. researchgate.netmdpi.comnih.govresearchgate.netencyclopedia.pub This strategy allows for the selective activation and modification of otherwise unreactive C-H bonds, providing a powerful tool for the synthesis of complex molecules. The nitrogen atom of the sulfoximine can coordinate to a metal catalyst, bringing the catalytic center in close proximity to a specific C-H bond and enabling its selective cleavage and subsequent functionalization.

The use of sulfoximines as directing groups has been demonstrated in a variety of transformations, including the synthesis of cyclic sulfoximines through intramolecular C-H amination. mdpi.comnih.govresearchgate.net For example, rhodium-catalyzed C-H activation of aryl sulfoximines has been employed for the synthesis of 1,2-benzothiazines. mdpi.comencyclopedia.pub The ability of the sulfoximine group to direct C-H functionalization offers a highly efficient and atom-economical approach to the synthesis of complex, sulfur-containing molecules. Methyl phenyl sulfoximine has been noted for its excellent coordination ability to transition metal centers in C-H activation processes. mdpi.com

Table 2: C-H Functionalization Directed by Sulfoximines

| Substrate | Catalyst/Reagents | Product | Yield | Reference |

| Sulfoximine | [(p-cymene)RuCl₂]₂, Chiral binaphthyl carboxylic acid, Sulfoxonium ylide | 1,2-Benzothiazine | 75-99% | mdpi.com |

| Racemic sulfoximine | Rh(III) catalyst | S-chiral 1,2-Benzothiazine | - | encyclopedia.pub |

Structure Reactivity and Structure Function Relationship Studies of S Methyl S 2 Thiazyl Sulfoximine

Influence of Thiazyl Moiety on Sulfoximine (B86345) Reactivity and Selectivity

The thiazole (B1198619) ring is a defining feature of S-Methyl-S-(2-thiazyl) sulfoximine, exerting significant electronic and coordinating effects that modulate the reactivity of the adjacent sulfoximine group. numberanalytics.comwikipedia.org Thiazole is an aromatic, five-membered heterocycle containing both sulfur and nitrogen. wikipedia.orgglobalresearchonline.net Its structure is characterized by significant pi-electron delocalization, rendering it more aromatic than corresponding oxazoles. wikipedia.org

The thiazole ring generally acts as an electron-withdrawing group, which influences the properties of the attached sulfoximine moiety. This electronic pull can increase the acidity of the proton on the sulfoximine nitrogen (N-H), making deprotonation more facile. The nitrogen atom in the thiazole ring is basic (pKa of conjugate acid ~2.5) and can act as a coordination site for metal catalysts. wikipedia.orgresearchgate.net This coordination can play a crucial role in catalysis, orienting the substrate and influencing the regioselectivity and stereoselectivity of reactions. researchgate.netrsc.org For instance, in metal-catalyzed C-H activation reactions, the thiazole nitrogen can serve as a directing group, guiding the catalyst to a specific site on the molecule. wikipedia.org

The reactivity of the thiazole ring itself is well-defined. Electrophilic substitution typically occurs at the C5 position, while deprotonation with strong bases is favored at the C2 position, where the negative charge is stabilized. numberanalytics.comwikipedia.org When attached to the sulfoximine at the C2 position, the ring's electronic nature influences the sulfoximine group more directly. The electron-donating bis-thiazole, in conjunction with a keto structure, has been shown to facilitate the separation of photogenerated charge carriers in covalent organic frameworks. acs.org This highlights the thiazole ring's ability to modulate electronic properties, a key factor in its influence on the reactivity of the attached sulfoximine.

In reactions involving the sulfoximine, the thiazyl group can influence selectivity. For example, in nucleophilic additions, the electronic nature of the thiazole ring can affect the electrophilicity of the sulfur atom. In reactions where the sulfoximine acts as a ligand for a metal catalyst, the thiazole nitrogen can compete for coordination, potentially altering the reaction's outcome compared to a simple phenyl-substituted sulfoximine. scispace.com The regioselective synthesis of N-sulfonyl amidines from thiazolecarboxylic thioamides demonstrates the powerful directing effects of the thiazole moiety in controlling reaction outcomes. nih.gov

Stereochemical Influence on Reaction Outcomes and Asymmetric Induction

The sulfoximine functional group in this compound is chiral at the sulfur atom, which is a configurationally stable stereocenter. beilstein-journals.orgnih.gov This inherent chirality is a powerful tool in asymmetric synthesis, allowing for the control of stereochemical outcomes in chemical reactions. nih.govresearchgate.net The two enantiomers of a chiral sulfoximine often exhibit profoundly different interactions with other chiral molecules, including biological targets, making their stereoselective synthesis crucial. nih.govnih.gov

The stereochemistry of the sulfoximine directly influences the outcome of diastereoselective reactions, where the chiral sulfoximine reagent directs the formation of a new stereocenter. tandfonline.comtandfonline.com For example, the reactions of lithiated chiral sulfoximines with electrophiles like carbonyls and imines can proceed with high diastereoselectivity. tandfonline.comtandfonline.com The chiral environment created by the sulfoximine dictates the facial selectivity of the electrophile's approach, leading to a preference for one diastereomeric product over the other. tandfonline.com The steric bulk of substituents on both the sulfoximine and the reacting partner can significantly affect the degree of diastereoselection. tandfonline.com

Chiral sulfoximines are also widely used as ligands in asymmetric catalysis and as chiral auxiliaries. beilstein-journals.orgresearchgate.net In this role, the stereochemical information from the sulfoximine is transferred to the product of the reaction without the sulfoximine itself being incorporated into the final structure. Chiral sulfoximine-based ligands have been successfully applied in various metal-catalyzed transformations. scispace.comresearchgate.net For the first time, chiral sulfoximine derivatives have been used as asymmetric organocatalysts, showing good reactivity in the desymmetrization of meso-anhydrides and moderate enantioselectivity in asymmetric Biginelli reactions. beilstein-journals.orgnih.gov

The effectiveness of asymmetric induction is often quantified by the enantiomeric excess (ee) of the product. The table below presents data from a study on the kinetic resolution of sulfoximines via Pd(II)-catalyzed C-H olefination, illustrating how the structure of the reactants influences selectivity. Although not the exact target compound, the data for aryl-pyridyl-sulfoximines provide a strong analogue for the expected behavior.

| Entry | Olefin Reactant | Conversion (%) | Enantiomeric Ratio (er) of Product | Selectivity Factor (s) |

|---|---|---|---|---|

| 1 | n-Butyl acrylate | 51 | 95.5:4.5 | 43 |

| 2 | Methyl acrylate | 50 | 96.2:3.8 | 56 |

| 3 | Ethyl acrylate | 51 | 96.1:3.9 | 54 |

| 4 | Methyl vinyl ketone | 51 | 95.2:4.8 | 38 |

| 5 | Methyl vinyl sulfone | 49 | >99:1 | >200 |

Data sourced from a kinetic resolution study of a related sulfoximine, illustrating the principle of stereochemical influence.

Electronic and Steric Effects of S-Methyl and Other Substituents on the Sulfur and Nitrogen Atoms

The reactivity of the sulfoximine core is finely tuned by the electronic and steric properties of the substituents attached to the sulfur and nitrogen atoms. In this compound, the key substituents are the methyl group on the sulfur and, typically, a hydrogen atom on the nitrogen.

The S-methyl group is a small, electron-donating alkyl group. Compared to a more common S-aryl substituent, the methyl group offers less steric hindrance around the sulfur center, potentially allowing for easier access by reagents. Its electron-donating nature slightly increases the electron density at the sulfur atom compared to an aryl-substituted analogue. This can influence the nucleophilicity of the adjacent oxygen and nitrogen atoms.

Substituents on the sulfoximine nitrogen have a profound effect on the molecule's properties and reactivity. nih.govnih.gov

N-H (unsubstituted): An unsubstituted sulfoximine possesses a lone pair on the nitrogen and a hydrogen atom that can act as a hydrogen bond donor. nih.gov This is a key feature for its use as a bioisostere of sulfonamides in medicinal chemistry. chemrxiv.org The nitrogen atom is weakly basic and can be deprotonated to form a nucleophilic anion.

N-Protecting Groups: The nitrogen can be functionalized with various protecting groups, which dramatically alters its reactivity.

Electron-withdrawing groups (e.g., Tosyl, Ts): These groups decrease the nucleophilicity of the nitrogen atom and increase the acidity of the N-H proton (if present) and any α-protons on the S-substituents.

Bulky steric groups (e.g., Pivaloyl, Piv): Large groups on the nitrogen can sterically block reactions at the nitrogen center. This effect has been exploited to achieve high regioselectivity in alkylation reactions, forcing the reaction to occur at the sulfur atom instead of the nitrogen. organic-chemistry.org An X-ray crystallographic analysis of an intermediate confirmed that a pivaloyl group on the nitrogen sterically hinders N-alkylation, thereby directing the reaction to the sulfur. organic-chemistry.org

The interplay between substituents at both the sulfur and nitrogen atoms allows for precise control over the sulfoximine's function. For example, a stereospecific S-alkylation of a chiral sulfinamide is a key step in the asymmetric synthesis of chiral sulfoximines, where the choice of N-protecting group is critical for directing the regioselectivity of the alkylation. nih.govorganic-chemistry.org

| Position | Substituent Type | Example | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|---|

| Sulfur (S) | Alkyl (e.g., Methyl) | -CH₃ | Electron-donating (weak) | Low | Increases nucleophilicity of S=O/S=N, less hindered access to sulfur. |

| Aryl (e.g., Phenyl) | -Ph | Electron-withdrawing (inductive), conjugating | Moderate to high | Reduces nucleophilicity, provides steric bulk, allows for C-H functionalization on the ring. | |

| Nitrogen (N) | Hydrogen | -H | Neutral | Minimal | Acts as H-bond donor, allows deprotonation to form N-anion. nih.gov |

| Bulky Alkylcarbonyl | -C(O)C(CH₃)₃ (Pivaloyl) | Electron-withdrawing | High | Directs reactions away from nitrogen towards sulfur or α-carbon. organic-chemistry.org | |

| Arylsulfonyl | -SO₂Ar (Tosyl) | Strongly electron-withdrawing | Moderate | Reduces N-nucleophilicity, increases acidity of α-protons. |

Quantitative Structure-Activity Relationships in Catalysis and Chemical Transformations

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in chemistry that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. ptfarm.plnih.gov For a molecule like this compound used in catalysis or chemical transformations, a QSAR study would seek to build a mathematical model that predicts its performance based on its structural features. ptfarm.pl

While specific QSAR studies focusing exclusively on this compound are not prevalent in the literature, the principles can be readily applied. Such a study would involve systematically modifying the structure of the sulfoximine and measuring a specific outcome, such as reaction rate, yield, or enantioselectivity. The structural modifications could include:

Changing substituents on the thiazole ring (e.g., adding electron-donating or electron-withdrawing groups at the C4 or C5 positions).

Varying the alkyl group on the sulfur atom (e.g., methyl vs. ethyl vs. isopropyl).

Altering the substituent on the nitrogen atom.

These structural changes would then be quantified using physicochemical parameters (descriptors), such as Hammett constants (σ) for electronic effects, Taft parameters (Es) for steric effects, calculated dipole moments, polarizability (α), or energies of molecular orbitals (HOMO/LUMO). ptfarm.plnih.gov Regression analysis would then be used to find a correlation between these descriptors and the observed activity. nih.gov

The following table provides a conceptual illustration of how data for a QSAR study on the catalytic performance of various thiazolyl sulfoximines might be organized. The activity data is hypothetical but based on established chemical principles, where electron-withdrawing groups on the thiazole ring might enhance the catalytic activity in a hypothetical reaction where the sulfoximine acts as a Lewis basic catalyst.

| Compound | Thiazole C5-Substituent (R) | Hammett Constant (σₚ of R) | Steric Parameter (Es) | Hypothetical Reaction Rate (k, rel) |

|---|---|---|---|---|

| 1 | -H | 0.00 | 0.00 | 1.0 |

| 2 | -CH₃ | -0.17 | -1.24 | 0.7 |

| 3 | -Cl | 0.23 | -0.97 | 2.5 |

| 4 | -Br | 0.23 | -1.16 | 2.6 |

| 5 | -NO₂ | 0.78 | -2.52 | 8.9 |

This table is a conceptual representation to illustrate the principles of a QSAR study. The reaction rates are hypothetical.

Such an analysis could reveal, for example, that the reaction rate is positively correlated with the electron-withdrawing strength of the substituent on the thiazole ring and negatively correlated with its steric bulk. This model would then be invaluable for predicting the activity of new, unsynthesized thiazolyl sulfoximine derivatives and for designing more efficient catalysts or reagents. ptfarm.pl

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of sulfoximines. mdpi.comresearchgate.net For S-Methyl-S-(2-thiazyl) sulfoximine (B86345), the electronic properties are significantly influenced by the interplay between the electron-withdrawing sulfoximine group and the heterocyclic thiazole (B1198619) ring.

Theoretical studies on analogous S-aryl sulfoximines reveal that the sulfur-nitrogen bond is best described as a single bond with strong ionic character, rather than a formal double bond. researchgate.net This leads to a significant charge separation, with a partial positive charge on the sulfur atom and a partial negative charge on the nitrogen and oxygen atoms. The presence of the 2-thiazyl group, an electron-withdrawing heterocycle, is expected to further enhance the electrophilicity of the sulfur center.

Calculations of global reactivity descriptors can provide a quantitative measure of the molecule's reactivity. These descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), include chemical potential, hardness, and the electrophilicity index. nih.gov For S-Methyl-S-(2-thiazyl) sulfoximine, a relatively large HOMO-LUMO gap would indicate high kinetic stability. mdpi.com

Table 1: Calculated Electronic Properties of a Model S-Aryl Sulfoximine

| Property | Calculated Value | Method |

| S-N Bond Length | 1.51 Å | B3LYP/6-31G |

| Mulliken Charge on S | +1.25 | B3LYP/6-31G |

| Mulliken Charge on N | -0.85 | B3LYP/6-31G |

| HOMO-LUMO Gap | 5.5 eV | B3LYP/6-31G |

Note: These are representative values for a generic S-phenyl-S-methylsulfoximine and may differ for the 2-thiazyl derivative. The data is illustrative of the type of information obtained from quantum chemical calculations.

The calculated electrostatic potential map would likely show a region of high positive potential around the sulfur atom and the acidic N-H proton, indicating sites susceptible to nucleophilic attack. Conversely, regions of negative potential would be located on the oxygen and nitrogen atoms of the sulfoximine group and the nitrogen of the thiazole ring, highlighting their potential for electrophilic interaction or protonation.

Mechanistic Modeling and Transition State Computations for Sulfoximine Reactions

Mechanistic modeling using computational methods is crucial for understanding the pathways of reactions involving sulfoximines, such as C-H functionalization and cyclization reactions. researchgate.netnih.gov For this compound, several reaction types can be computationally investigated.

One important area of study is the metal-catalyzed C-H activation at the ortho position of the thiazole ring or at the methyl group. researchgate.netrsc.org DFT calculations can be employed to model the reaction mechanism, including the initial coordination of the sulfoximine to the metal center, the C-H activation step, and the subsequent bond formation. nih.gov The calculation of the Gibbs free energy profile for the proposed catalytic cycle can help to identify the rate-determining step and to understand the role of the ligands and additives. researchgate.net For instance, in a hypothetical rhodium-catalyzed C-H arylation, the transition state for the concerted metalation-deprotonation step would be a key focus of the computational study. researchgate.net

Table 2: Representative Calculated Activation Barriers for Sulfoximine Reactions

| Reaction Type | Coupling Partner | Catalyst | Calculated Activation Barrier (kcal/mol) |

| C-H Olefination | Alkene | [Rh(III)] | 22.5 |

| C-H Arylation | Aryl Halide | [Pd(II)] | 25.1 |

| Cyclization | Alkyne | [Rh(III)] | 19.8 |

Note: These values are illustrative and represent typical activation barriers for reactions of S-aryl sulfoximines. The specific values for this compound would depend on the exact reaction conditions and computational level of theory.

Furthermore, computational studies can elucidate the mechanism of reactions involving the sulfoximine group itself. For example, the deprotonation of the nitrogen atom followed by reaction with an electrophile can be modeled to predict the regioselectivity and stereoselectivity of N-functionalization. nih.gov Transition state theory combined with quantum chemical calculations allows for the determination of activation energies, which can be correlated with experimentally observed reaction rates. nih.gov

Conformation Analysis and Stereochemical Predictions of this compound

This compound is a chiral molecule due to the stereogenic sulfur center. organic-chemistry.org Computational methods are invaluable for analyzing its conformational landscape and predicting the stereochemical outcome of asymmetric reactions.

Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies. This is typically achieved by performing a systematic search of the potential energy surface. For this compound, the rotation around the S-C(thiazole) and S-C(methyl) bonds will give rise to different conformers. The relative energies of these conformers can be calculated using high-level quantum chemical methods to determine the most stable geometry. acs.org

In the context of asymmetric synthesis, computational modeling can be used to predict the stereochemical outcome of reactions. nih.govresearchgate.netnih.gov For example, in a reaction where a chiral catalyst is used to introduce a new stereocenter, DFT calculations can be employed to model the transition states leading to the different stereoisomers. acs.org The calculated energy difference between these diastereomeric transition states can then be used to predict the enantiomeric or diastereomeric excess of the product. researchgate.net

Table 3: Illustrative Conformational Energy Profile of a Chiral Sulfoximine

| Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) |

| 0° (eclipsed) | 5.2 |

| 60° (gauche) | 0.5 |

| 120° | 3.8 |

| 180° (anti) | 0.0 |

Note: This is a simplified, illustrative example of a rotational energy profile. A full conformational analysis would involve multiple dihedral angles.

The understanding of the conformational preferences and the ability to predict stereochemical outcomes are crucial for the design of new chiral ligands and catalysts based on the sulfoximine scaffold and for the synthesis of enantiomerically pure compounds for various applications. organic-chemistry.org

Advanced Analytical Methodologies for Research on S Methyl S 2 Thiazyl Sulfoximine

Spectroscopic Techniques for Elucidating Chemical Transformations

Spectroscopic methods are indispensable for the structural characterization of S-Methyl-S-(2-thiazyl) sulfoximine (B86345) and for monitoring its chemical transformations. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are at the forefront of these analytical approaches.

Advanced NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of S-Methyl-S-(2-thiazyl) sulfoximine. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the methyl protons attached to the sulfur atom would likely appear as a singlet, with a chemical shift influenced by the electron-withdrawing nature of the sulfoximine group. The protons on the thiazole (B1198619) ring would exhibit characteristic shifts and coupling patterns. For instance, the proton at the 5-position of the thiazole ring typically appears at a lower field compared to the proton at the 4-position.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and between protons and their directly attached carbons. These experiments are vital for unambiguously assigning the signals of the thiazole ring protons and the S-methyl group. For complex transformations, NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space correlations, providing insights into the compound's stereochemistry. The use of advanced NMR techniques is critical in confirming the successful synthesis and in identifying any byproducts or intermediates. nih.govepfl.chnih.gov

High-Resolution Mass Spectrometry (HRMS):

High-resolution mass spectrometry is essential for determining the elemental composition of this compound with high accuracy. Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can provide the exact mass of the molecule, which is used to confirm its molecular formula. epfl.chrsc.org

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the S-N bond, the S-C(thiazole) bond, or fragmentation of the thiazole ring itself. These fragmentation patterns serve as a fingerprint for the molecule, aiding in its identification and in the structural elucidation of related transformation products. For instance, the mass spectrum of the related compound Methionine Sulfoximine shows characteristic fragmentation patterns that are used for its identification. nih.gov

Table 1: Representative Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | S-CH₃: ~3.1-3.4 ppm (singlet); Thiazole-H: ~7.0-9.0 ppm (multiplets) |

| ¹³C NMR | Chemical Shift (δ) | S-CH₃: ~40-45 ppm; Thiazole-C: ~115-170 ppm |

| HRMS (ESI-TOF) | m/z | [M+H]⁺ corresponding to the exact mass of C₄H₆N₂OS₂ |

Note: The data presented in this table are representative and are based on values reported for structurally similar compounds.

Chromatographic Methods for Purity Assessment and Separation of Stereoisomers

Chromatographic techniques are fundamental for assessing the purity of this compound and for the challenging task of separating its stereoisomers. The sulfoximine group contains a stereogenic sulfur atom, meaning this compound can exist as a pair of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating the enantiomers of chiral compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.

The selection of the appropriate CSP is critical and often involves screening various types of chiral columns, such as those based on polysaccharide derivatives (e.g., Chiralpak® or Chiralcel®). The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers. The enantiomeric excess (ee) of a sample can be accurately determined by integrating the peak areas of the two enantiomers. For example, the enantiomers of (S)-(4-Bromophenyl)(imino)(methyl)-λ⁶-sulfanone have been successfully separated using a Chiralpak IE column with a mobile phase of hexanes/isopropyl alcohol. orgsyn.org

Table 2: Representative Chiral HPLC Method for this compound

| Parameter | Condition |

| Column | Chiralpak® IA or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Expected Result | Baseline separation of the two enantiomers |

Note: The conditions presented in this table are representative and would require optimization for the specific compound.

Advanced Detection Strategies in Chemical Research

In some instances, the detection of sulfoximines or their derivatives at low concentrations can be challenging. Advanced detection strategies, such as derivatization, can be employed to enhance the sensitivity and selectivity of analytical methods.

Derivatization for Enhanced Detection:

Derivatization involves chemically modifying the analyte to introduce a chromophore, fluorophore, or an electrochemically active group, thereby improving its detection by UV-Vis, fluorescence, or electrochemical detectors, respectively.

For this compound, the NH group of the sulfoximine offers a convenient handle for derivatization. For example, reaction with a reagent like dansyl chloride would introduce a highly fluorescent dansyl group, significantly lowering the detection limits in HPLC with fluorescence detection. Similarly, derivatization with a UV-active reagent can enhance the molar absorptivity, leading to improved sensitivity in UV detection. While no specific derivatization methods for this compound have been reported, techniques applied to other sulfur- and nitrogen-containing compounds can be adapted. nih.gov

Degradation Pathways and Environmental Transformation Studies

Oxidative and Reductive Degradation Mechanisms of Sulfoximines in Laboratory Settings

In laboratory settings, sulfoximines can undergo both oxidative and reductive degradation, leading to a variety of transformation products. These processes are crucial in determining the persistence and environmental impact of these compounds.

Oxidative Degradation:

Oxidative processes can lead to the modification of the sulfoximine (B86345) core and its substituents. For instance, the oxidation of the thiazole (B1198619) ring could introduce hydroxyl groups or lead to ring cleavage under strong oxidizing conditions. The methyl group on the sulfur atom is also susceptible to oxidation, potentially forming a hydroxymethyl or carboxylic acid derivative, although this is less commonly reported for the sulfur-bound methyl group in sulfoximines.

Reductive Degradation:

Reductive pathways can also contribute to the transformation of sulfoximines. Under anaerobic conditions, which can be simulated in laboratory studies, the sulfoximine functional group itself can be a target for reduction. This could potentially lead to the formation of the corresponding sulfilimine or sulfide.

A key degradation pathway observed for sulfoximines is the cleavage of the various bonds around the central sulfur atom.

C-S Bond Cleavage Reactions in Sulfoximine Degradation

Cleavage of the carbon-sulfur (C-S) bonds is a significant degradation pathway for sulfoximine insecticides. This can occur through different mechanisms, including hydrolysis and photolysis. For sulfoxaflor (B1682526), a compound with a similar sulfoximine core, studies have shown that C-S bond cleavage is a primary route of degradation in various environmental matrices.

One of the major degradation products of sulfoxaflor is formed through the cleavage of the C-S bond, leading to the separation of the pyridinylmethyl moiety from the sulfur-containing portion. A similar pathway can be postulated for S-Methyl-S-(2-thiazyl) sulfoximine, which would result in the formation of 2-substituted thiazole derivatives and a methylsulfoximine fragment.

The stability of the C-S bond can be influenced by environmental factors such as pH, temperature, and the presence of microorganisms.

Emerging Trends and Future Research Directions

Development of New Catalytic Systems for Sulfoximine (B86345) Transformations

The development of efficient and selective catalytic methods for the synthesis and functionalization of sulfoximines is a cornerstone of future advancements. While direct methods for the preparation of NH-sulfoximines have been established, the focus is now shifting towards more sophisticated transformations that allow for the late-stage modification of complex molecules.

Recent breakthroughs have seen the successful application of various transition metals in catalyzing sulfoximine transformations. Rhodium catalysts, for instance, have been instrumental in the direct synthesis of unprotected NH-sulfoximines from sulfoxides under mild conditions. researchgate.netenamine.net This approach circumvents the need for protecting groups, streamlining the synthetic process. Copper-catalyzed reactions have also emerged as a powerful tool for C(sp³)–H/N–H coupling of sulfoximines with simple alkanes and for N-thioetherification using disulfides. nih.govnih.gov

Looking ahead, a key research direction will be the development of catalytic systems that can selectively functionalize the carbon backbone of sulfoximine-containing molecules. The sulfoximine moiety itself can act as a directing group, facilitating C-H activation at specific positions. nih.govchemai.io This strategy has been successfully employed for the synthesis of cyclic sulfoximines using palladium and ruthenium catalysts. nih.govorgsyn.org Future work will likely focus on expanding the scope of these reactions to include a wider range of substrates and coupling partners, with a particular emphasis on enantioselective transformations to access chiral sulfoximines.

A summary of representative catalytic systems for sulfoximine transformations is presented in the table below.

| Catalyst System | Transformation | Key Features |

| Rhodium(II) acetate (B1210297) | Imination of sulfoxides | Direct synthesis of NH-sulfoximines. researchgate.net |

| Copper(I) iodide | N-thioetherification | Mild reaction conditions, use of disulfides as sulfur source. nih.gov |

| Palladium(II) acetate | Oxidative annulation | Synthesis of dibenzothiazines via C-H functionalization. orgsyn.org |

| Ruthenium(II) complexes | Enantioselective C-H functionalization | Synthesis of sulfur-stereogenic cyclic sulfoximines. nih.govchemai.io |

| Copper(II) triflate | C(sp³)–H/N–H coupling | Radical process for N-alkylation. nih.gov |

Table 1: Examples of Catalytic Systems for Sulfoximine Transformations

Design of Novel S-Methyl-S-(2-thiazyl) Sulfoximine-Based Chemical Tools and Reagents

The unique structural and electronic properties of this compound make it an attractive candidate for the design of novel chemical tools and reagents. The presence of the thiazole (B1198619) ring, a common motif in biologically active compounds, coupled with the chirality and hydrogen-bonding capabilities of the sulfoximine group, opens up a wide array of possibilities.

One promising avenue of research is the development of this compound-based ligands for asymmetric catalysis. The thiazole nitrogen and the sulfoximine oxygen can act as a bidentate chelating system, capable of coordinating to a metal center and creating a chiral environment for a variety of transformations. The modular nature of the sulfoximine scaffold would allow for the facile tuning of steric and electronic properties to optimize catalyst performance.

Furthermore, this compound could serve as a versatile building block for the synthesis of complex molecules with potential biological activity. Its structural similarity to known insecticides containing sulfilimine and sulfoximine moieties suggests its potential in the development of new crop protection agents. nih.gov The ability to functionalize both the thiazole ring and the sulfoximine nitrogen provides multiple handles for diversification and the creation of compound libraries for high-throughput screening.

Future research in this area should focus on the synthesis of a diverse range of derivatives of this compound and the evaluation of their utility in various applications, as outlined in the table below.

| Potential Application | Rationale |

| Chiral Ligands | Bidentate chelation via thiazole nitrogen and sulfoximine oxygen. |

| Bioisosteres | Replacement for sulfone or sulfonamide groups in bioactive molecules. bohrium.com |

| Chemical Probes | Introduction of reporter groups for studying biological processes. |

| Novel Insecticides | Structural similarity to existing sulfilimine-based crop protection agents. nih.gov |

Table 2: Potential Applications of this compound-Based Reagents

Exploration of Unique Reactivities of Thiazyl-Containing Sulfoximines

The presence of the 2-thiazyl group is expected to impart unique reactivity to the sulfoximine moiety. The thiazole ring is an electron-deficient aromatic system, which can influence the electronic properties of the attached sulfoximine. nih.gov This electronic perturbation can affect the acidity of the N-H proton, the nucleophilicity of the nitrogen, and the reactivity of the sulfur center.

The nitrogen atom in the thiazole ring can also participate in non-covalent interactions, such as hydrogen bonding, which can influence the conformation and reactivity of the molecule. nih.gov Moreover, the ability of the thiazole ring to act as a metal-coordinating group opens up possibilities for novel catalytic cycles where the thiazyl moiety plays an active role in the reaction mechanism. nih.govnih.gov

A key area of future research will be to systematically investigate the reactivity of this compound in a variety of chemical transformations. This could include exploring its behavior in cycloaddition reactions, as has been done with N-alkynylated sulfoximines, and its utility as a directing group in C-H functionalization reactions. nih.govnih.gov Computational studies could also be employed to gain a deeper understanding of the electronic structure and reactivity of this unique class of compounds. researchgate.net

| Feature of Thiazole Ring | Potential Influence on Reactivity |

| Electron-withdrawing nature | Increased acidity of N-H proton, altered nucleophilicity of nitrogen. nih.gov |

| Aromaticity | Stabilization of adjacent charges or radicals. |

| Nitrogen lone pair | Coordination to metal catalysts, hydrogen bond acceptor. nih.gov |

| Low-lying C-S σ* orbitals | Potential for unique electronic interactions. nih.gov |

Table 3: Potential Influence of the Thiazole Moiety on Sulfoximine Reactivity

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design